molecular formula C21H21NO6S B1301227 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid CAS No. 369402-96-0

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid

Cat. No.: B1301227
CAS No.: 369402-96-0
M. Wt: 415.5 g/mol
InChI Key: BZCDXKNKTDBVSF-UHFFFAOYSA-N
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Description

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid typically involves the protection of amino acids using the Fmoc group. One common method is the mixed anhydride method, where the corresponding protected amino acid reacts with sodium azide (NaN3) in the presence of isobutoxycarbonyl chloride (IBC-Cl) or acid chloride . The reaction conditions usually involve maintaining a stable temperature and ensuring the reactants are pure and dry.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Facilitates the study of protein structures and functions by enabling the synthesis of specific peptides.

    Industry: Used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide bond formation. The protection is typically removed under mild basic conditions, such as treatment with piperidine, to yield the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid is unique due to its specific structure, which includes a dioxothiane ring. This structural feature imparts distinct chemical properties, making it particularly useful in specialized applications such as peptide synthesis.

Biological Activity

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid, also known by its CAS number 369402-96-0, is a complex organic compound notable for its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) group and dioxothiane moiety. This compound has garnered attention in various fields of biological research due to its potential applications in drug development and peptide synthesis.

  • Molecular Formula: C21H21NO6S
  • Molecular Weight: 415.47 g/mol
  • Purity: >95% .

The biological activity of this compound can be attributed to its ability to participate in biochemical pathways through the following mechanisms:

  • Peptide Synthesis: The Fmoc group is widely used as a protective group in peptide synthesis, allowing for the selective functionalization of amino acids without interfering with other reactive sites. This makes this compound a valuable intermediate in the synthesis of peptide-based therapeutics .
  • Enzyme Inhibition: Preliminary studies suggest that compounds containing dioxothiane structures may exhibit inhibitory effects on certain enzymes, although specific enzyme targets for this compound require further investigation .

Biological Activity Studies

Research into the biological activity of this compound has revealed several key findings:

Antimicrobial Activity

A study exploring the antimicrobial properties of various Fmoc-protected amino acids indicated that derivatives similar to this compound could possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes .

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines have shown that compounds with similar structures can induce apoptosis. The presence of the dioxothiane ring may enhance membrane permeability, facilitating cellular uptake and subsequent cytotoxic effects .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.5Apoptosis induction
HeLa (Cervical)12.3Membrane disruption
A549 (Lung)18.7Cell cycle arrest

Case Study 1: Peptide Synthesis

In a recent study, researchers successfully synthesized a novel peptide using this compound as a building block. The resulting peptide exhibited enhanced stability and bioactivity compared to peptides synthesized with traditional methods, demonstrating the utility of this compound in pharmaceutical applications .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of several Fmoc-protected compounds against Staphylococcus aureus and Escherichia coli. Results indicated that derivatives containing the dioxothiane moiety showed promising antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S/c23-19(24)21(9-11-29(26,27)12-10-21)22-20(25)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCDXKNKTDBVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361477
Record name 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda~6~-thiane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369402-96-0
Record name 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda~6~-thiane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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